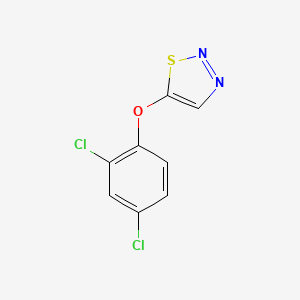

2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether” is a chemical compound with the molecular formula C8H4Cl2N2OS . It is a derivative of the thiadiazole group of compounds . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents .

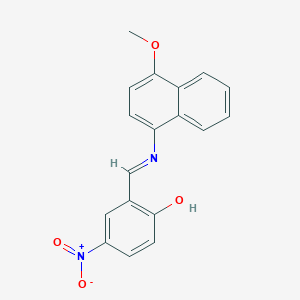

Molecular Structure Analysis

The molecular structure of “2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether” is based on the thiadiazole ring, which is a bioisostere of pyrimidine . This allows thiadiazole derivatives to disrupt processes related to DNA replication .Aplicaciones Científicas De Investigación

Anticancer Potential

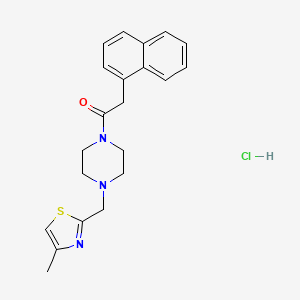

The synthesis of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether has led to investigations into its anticancer properties. Researchers have evaluated its effects on cancer cell lines, such as MCF-7 cells. Preliminary studies suggest that this compound may exhibit promising activity against cancer cells .

Antimicrobial Activity

The same compound has been explored for its antimicrobial potential. It shows promise in inhibiting the growth of various microorganisms, including bacteria and fungi. Researchers have investigated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for novel antimicrobial agents .

Antioxidant Properties

2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether possesses antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. This compound’s antioxidant potential makes it relevant for applications in health and disease prevention .

Immunostimulating Effects

Some derivatives of this compound have been identified as immunostimulants. Immunostimulators enhance the immune response, potentially aiding in the treatment of immune-related disorders or as adjuvants in vaccines. Further research is needed to explore this aspect fully .

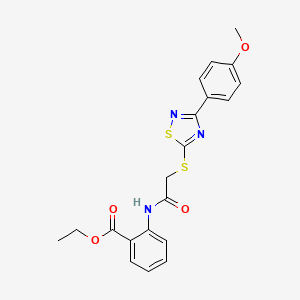

Drug Development

Researchers have synthesized related compounds with simpler structures while maintaining the central 2-aminothiazole core. These simplified molecules exhibit more suitable drug-like properties. Such modifications pave the way for potential drug development based on the 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether scaffold .

Macrofilaricides for Filarial Infections

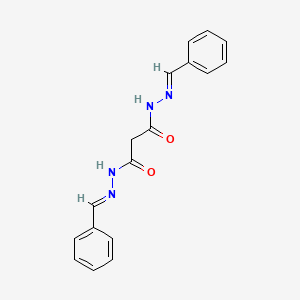

In a related context, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been investigated as novel macrofilaricides for treating human filarial infections. While not directly the same compound, this research highlights the broader interest in thiadiazole derivatives for combating parasitic diseases .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether is cytokinin oxidase/dehydrogenase (CKX) . CKX is an enzyme that catalyzes the degradation of cytokinins, which are hormones that regulate a wide range of essential processes in plants .

Mode of Action

2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether acts as an inhibitor of CKX . By inhibiting CKX, this compound increases the lifetime of cytokinins and their effects in plants . The binding modes of this compound were analyzed by X-ray crystallography, revealing that it binds differently in the active site of CKX .

Biochemical Pathways

The inhibition of CKX affects the cytokinin degradation pathway . This leads to an increase in the concentration of cytokinins, which in turn influences a wide range of essential processes in plants, including cell division, shoot and root development, seed and fruit development, germination, senescence, and response to environmental stresses .

Result of Action

The inhibition of CKX by 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether results in increased cytokinin activity . This leads to enhanced cell division, shoot and root development, seed and fruit development, germination, and delayed senescence . It also helps plants better respond to environmental stresses .

Propiedades

IUPAC Name |

5-(2,4-dichlorophenoxy)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2OS/c9-5-1-2-7(6(10)3-5)13-8-4-11-12-14-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXJBVVFTMKOFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=CN=NS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2763524.png)

![ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2763526.png)

![3-(4-fluorophenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B2763540.png)

![1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-methanesulfonylpiperazine](/img/structure/B2763541.png)

![1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2763542.png)

![{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2763546.png)